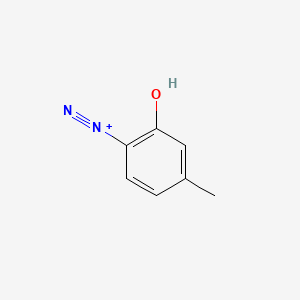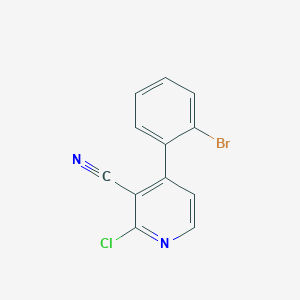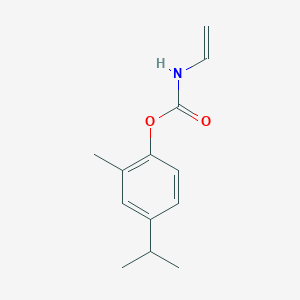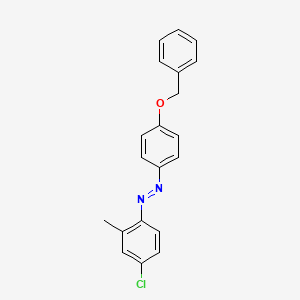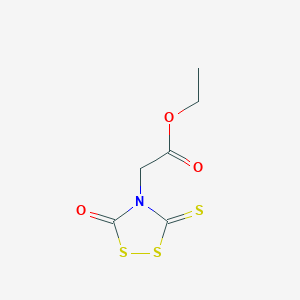
Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate is a chemical compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in the synthesis of various organic combinations .
Méthodes De Préparation
The synthesis of Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-mercaptoacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the thiazolidine ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity .
Analyse Des Réactions Chimiques
Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, it is used in the synthesis of pharmaceuticals and other bioactive compounds .
Mécanisme D'action
The mechanism of action of Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity . The compound can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . This interaction can result in various pharmacological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate can be compared with other thiazolidine derivatives, such as 2-mercaptoacetic acid and ethyl acetoacetate . These compounds share similar structural features but differ in their specific functional groups and biological activities . The presence of the ethyl ester group in this compound enhances its solubility and bioavailability, making it a unique and valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
89570-24-1 |
|---|---|
Formule moléculaire |
C6H7NO3S3 |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
ethyl 2-(3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate |
InChI |
InChI=1S/C6H7NO3S3/c1-2-10-4(8)3-7-5(9)12-13-6(7)11/h2-3H2,1H3 |
Clé InChI |
WCGBNLOOGPYJER-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=O)SSC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
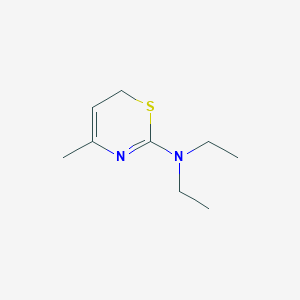
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
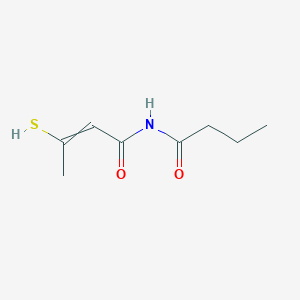
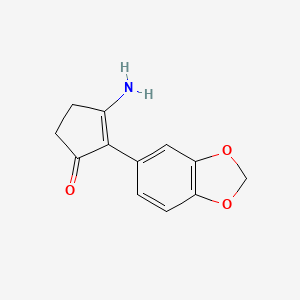
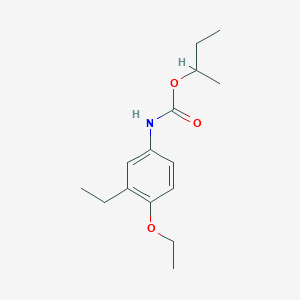
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)

![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
